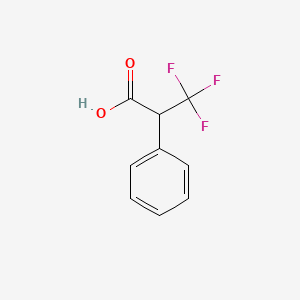

3,3,3-Trifluoro-2-phenylpropionic Acid

Übersicht

Beschreibung

3,3,3-Trifluoro-2-phenylpropionic acid is a compound that belongs to the class of organic compounds known as trifluoromethylated phenylpropionates. These compounds are characterized by the presence of a trifluoromethyl group attached to a phenylpropionic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.

Synthesis Analysis

The synthesis of trifluoromethylated compounds, such as 3,3,3-trifluoro-2-phenylpropionic acid, can be achieved through various methods. One approach is the electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid, which can produce trifluoromethylated alcohols and other derivatives in good yields . Another method involves the resolution of racemic mixtures of trifluoromethylated acids using chiral diols, which allows for the isolation of enantiomerically pure acids .

Molecular Structure Analysis

The molecular structure of trifluoromethylated phenylpropionic acid derivatives has been studied using techniques such as X-ray powder diffraction and quantum mechanical calculations. These studies reveal that the compounds can form various intermolecular hydrogen bonds, contributing to their crystal structures and stability . The presence of the trifluoromethyl group can also influence the electronic properties of the molecule, as seen in the case of the (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid ester, which exhibits a unique orientation of its substituents .

Chemical Reactions Analysis

Trifluoromethylated phenylpropionic acids can participate in a range of chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze the dehydrative condensation between carboxylic acids and amines, which is a useful reaction for the synthesis of amides, including α-dipeptides . Additionally, phenylpropionic acids can undergo transformations such as dehydrogenation when adsorbed on metal surfaces, as demonstrated by the SERS studies of 3-phenylpropionic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpropionic acid derivatives, including those with trifluoromethyl groups, are influenced by their molecular structure. The dissociation constants and thermodynamic parameters of these compounds can be determined using techniques like potentiometric titration, which provides insights into their acid-base behavior in solution . The crystal structure analysis also contributes to understanding the solid-state properties, such as the formation of supramolecular architectures through hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structure of esters derived from 3,3,3-Trifluoro-2-phenylpropionic acid has been studied, providing insights into their molecular configuration and intermolecular interactions. For example, the structure of the (2R)-3,3,3-trifluoro-2methoxy-2-phenylpropionic acid ester of trans-4-tert-butylcyclohexanol was determined using crystallography, revealing unique orientations and geometrical parameters of the compound (Doesburg, Petit, & Merckx, 1982).

Microbial Reduction and Enantioselection

Studies have explored the microbial reduction of compounds similar to 3,3,3-Trifluoro-2-phenylpropionic acid. The stereoselective reduction by microorganisms demonstrates differences in chemo- and stereoselectivities influenced by electronic and steric properties. Such research contributes to understanding how biological systems can selectively reduce similar compounds (Arnone et al., 1998).

Biocatalysis for Enantiomerically Pure Acids

A novel study utilized a specific amidase from Klebsiella oxytoca to produce enantiomerically pure forms of related compounds. This demonstrates the potential of using biocatalysis for the synthesis of stereo-specific compounds, which is essential in pharmaceutical and chemical industries (Shaw et al., 2002).

Enzymatic and Biocatalytic Synthesis

A study identified and characterized a novel cobalt-dependent amidase from Burkholderia phytofirmans for the synthesis of enantiomerically pure acids. This research highlights the application of biotechnology in synthesizing chiral building blocks, crucial for pharmaceutical development (Wu, Zheng, Tang, & Zheng, 2017).

Ruthenium-Catalyzed Redox Transformations

Research has been conducted on the ruthenium-catalyzed conversion of cinnamaldehyde into 3-phenylpropionic acid, an intermediate for the anti-AIDS drug Indinavir. This showcases the role of metal-catalyzed reactions in producing pharmaceutical intermediates (Vries, Roelfes, & Green, 1998).

Microwave-Assisted Synthesis

A study reported on the microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes. This method offers a rapid and efficient route for synthesizing compounds, highlighting advancements in chemical synthesis techniques (Sharma, Joshi, & Sinha, 2003).

Safety and Hazards

When handling 3,3,3-Trifluoro-2-phenylpropionic acid, personal protective equipment and face protection should be worn. It should not come into contact with the eyes, skin, or clothing. Dust formation should be avoided and adequate ventilation should be ensured. Ingestion and inhalation should be avoided. Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)7(8(13)14)6-4-2-1-3-5-6/h1-5,7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRSIMQXCAWAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301869 | |

| Record name | 3,3,3-trifluoro-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56539-85-6 | |

| Record name | 56539-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-trifluoro-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)